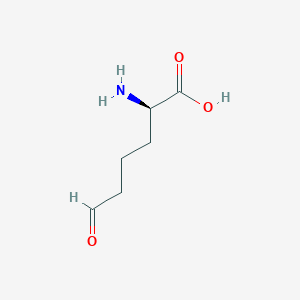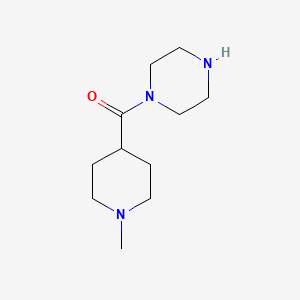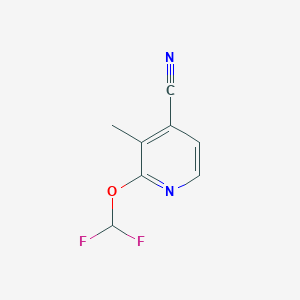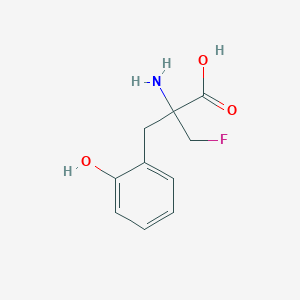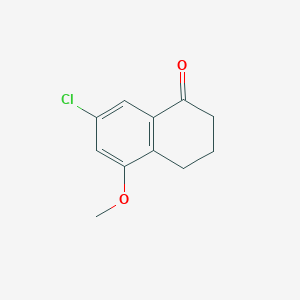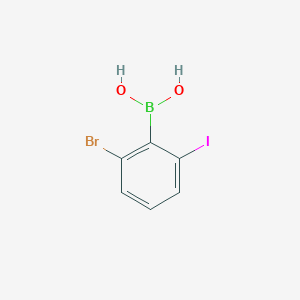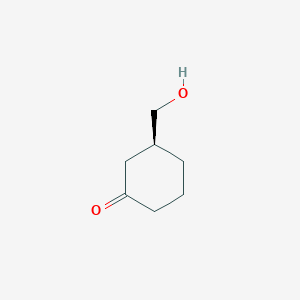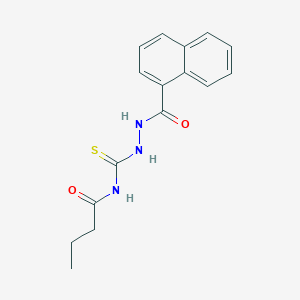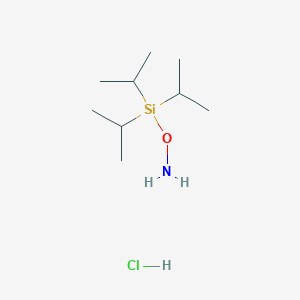
O-(Triisopropylsilyl)hydroxylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(Triisopropylsilyl)hydroxylamine hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. It is known for its unique properties and versatility in chemical reactions, making it a valuable reagent in organic synthesis and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(Triisopropylsilyl)hydroxylamine hydrochloride typically involves the reaction of hydroxylamine with triisopropylsilyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:
NH2OH+ClSi(CH(CH3)2)3→NHOSi(CH(CH3)2)3+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as electrodialysis and hydrolysis reactions .
Análisis De Reacciones Químicas
Types of Reactions
O-(Triisopropylsilyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tetrachloroaurate (III) ion, reducing agents like hydrogen gas, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted hydroxylamines, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
O-(Triisopropylsilyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Mecanismo De Acción
The mechanism by which O-(Triisopropylsilyl)hydroxylamine hydrochloride exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form stable intermediates with various substrates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Uniqueness
O-(Triisopropylsilyl)hydroxylamine hydrochloride is unique due to its triisopropylsilyl group, which provides steric hindrance and enhances its stability. This makes it a valuable reagent in reactions where other hydroxylamines may not be as effective .
Propiedades
Fórmula molecular |
C9H24ClNOSi |
|---|---|
Peso molecular |
225.83 g/mol |
Nombre IUPAC |
O-tri(propan-2-yl)silylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H23NOSi.ClH/c1-7(2)12(11-10,8(3)4)9(5)6;/h7-9H,10H2,1-6H3;1H |
Clave InChI |
ZOWXXWWWVFEQPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)ON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


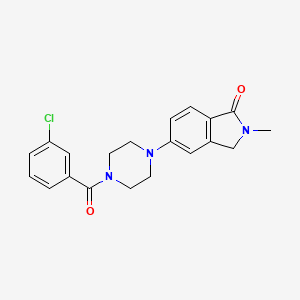
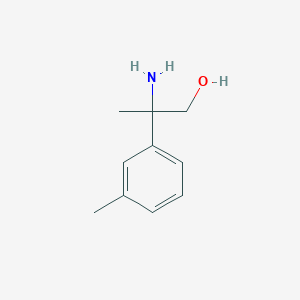
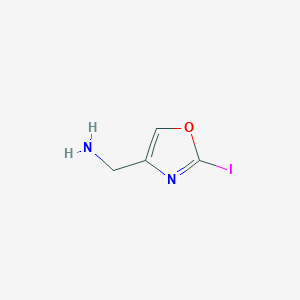
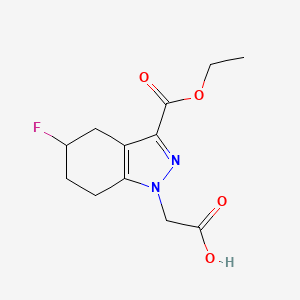
![8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12952503.png)
